2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-
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Overview
Description
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core linked to a phenyl group, which is further connected to an oxazoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For instance, the use of manganese dioxide packed in a column for the oxidative aromatization process can enhance the efficiency and safety of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the quinoline ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxazoles from oxidation reactions and various substituted quinoline derivatives from substitution reactions.
Scientific Research Applications
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to biological molecules . The quinoline core may also play a role in intercalating with DNA or interacting with other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds containing an oxazole ring, known for their biological activities.
Isoxazoles: Similar to oxazoles but with different positioning of nitrogen and oxygen atoms.
Oxadiazoles: Another class of heterocycles with significant biological activities.
Uniqueness
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is unique due to its combination of a quinoline core with an oxazoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(17-10-9-13-5-1-3-7-15(13)21-17)22-16-8-4-2-6-14(16)19-20-11-12-24-19/h1-10H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYIZANSOHZCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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